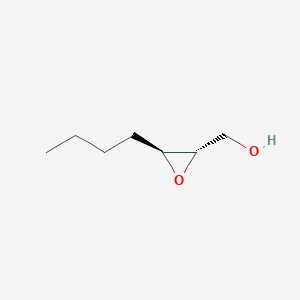

(2S,3S)-3-butyloxiran-2-ylmethanol

Beschreibung

Eigenschaften

Molekularformel |

C7H14O2 |

|---|---|

Molekulargewicht |

130.18 g/mol |

IUPAC-Name |

[(2S,3S)-3-butyloxiran-2-yl]methanol |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-6-7(5-8)9-6/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 |

InChI-Schlüssel |

VJHAPKJZBOYGOD-BQBZGAKWSA-N |

Isomerische SMILES |

CCCC[C@H]1[C@@H](O1)CO |

Kanonische SMILES |

CCCCC1C(O1)CO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

((2S,3S)-3-Methyloxiran-2-yl)methanol

- Structure : Differs by having a methyl group instead of a butyl group at C3.

- Impact of Substituent: The shorter methyl chain reduces hydrophobicity and molecular weight (MW = 118.13 g/mol vs. 174.24 g/mol for the butyl analogue). Lower boiling point and melting point compared to the butyl derivative due to reduced van der Waals interactions. Limited utility in liquid crystals due to insufficient alkyl chain length for mesophase stabilization .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

- Structure: Branched tetramethylbutyl group attached to a phenoxy-ethoxyethanol backbone.

- Impact of Substituent: The bulky, branched alkyl group increases steric hindrance, reducing reactivity in epoxide ring-opening reactions. Higher lipophilicity (logP ≈ 4.2) compared to the linear butyl chain in (2S,3S)-3-butyloxiran-2-ylmethanol (logP ≈ 2.8), affecting solubility in polar solvents .

5-[4-((2S,3S)-3-Butyloxiran-2-ylmethoxy)phenyl]-2-(3-propyloxyphenyl)pyrimidin

- Structure : A liquid crystal precursor incorporating the target compound as a substituent.

- Functional Role : The butyl chain enhances molecular rigidity and alignment in liquid crystal phases, improving thermal stability and electro-optic response compared to shorter-chain analogues .

Stereochemical and Physicochemical Properties

The (2S,3S) configuration of the compound distinguishes it from diastereomers and enantiomers. For example:

- (2R,3R)-3-Butyloxiran-2-ylmethanol: Enantiomeric pair with identical physical properties (e.g., melting point, solubility) but opposite optical rotation.

- (2S,3R)-3-Butyloxiran-2-ylmethanol: Diastereomer with distinct melting points and reactivity due to altered spatial arrangement.

Table 1: Comparative Physicochemical Data

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S,3S)-3-butyloxiran-2-ylmethanol, and how do reaction conditions influence stereochemical outcomes?

- Answer : The compound is synthesized via asymmetric methods such as:

- Sharpless Epoxidation : Uses titanium(IV) isopropoxide, tert-butyl hydroperoxide (TBHP), and chiral tartrate ligands to achieve high enantiomeric excess (ee) .

- Jacobsen Hydrolytic Kinetic Resolution (HKR) : Catalyzed by cobalt-salen complexes, this method resolves racemic epoxides into enantiopure products. Reaction temperature (0–25°C) and catalyst loading (1–5 mol%) critically affect ee and yield .

- Enzymatic Epoxide Hydrolysis : Epoxide hydrolases selectively hydrolyze one enantiomer, leaving the desired (2S,3S)-isomer intact. Substrate specificity and pH (6–8) are key variables .

Methodological Tip : Optimize catalyst-to-substrate ratios and monitor ee via chiral HPLC or polarimetry.

Q. Which analytical techniques are most effective for characterizing (2S,3S)-3-butyloxiran-2-ylmethanol’s purity and stereochemistry?

- Answer :

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Retention time and peak area quantify ee .

- NMR Spectroscopy : H and C NMR identify structural features, while NOESY confirms spatial arrangement of substituents .

- Polarimetry : Measures optical rotation to verify enantiopurity (e.g., [α] = +15.2° for (2S,3S)-isomer) .

- LC-MS/GC-MS : Detects impurities and quantifies yield using electron ionization or ESI .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve kinetic resolution efficiency in (2S,3S)-3-butyloxiran-2-ylmethanol synthesis?

- Answer :

- Catalyst Screening : Test chiral Co-salen or Mn-salen complexes for HKR. Higher ee (>95%) is achieved with Co catalysts at 0°C .

- Solvent Effects : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates compared to nonpolar solvents.

- Substrate Engineering : Introduce electron-withdrawing groups on the epoxide to increase electrophilicity and reaction rate .

Data Analysis : Use Arrhenius plots to correlate temperature with enantioselectivity.

Q. What mechanistic insights explain the stereochemical outcomes of nucleophilic attacks on (2S,3S)-3-butyloxiran-2-ylmethanol?

- Answer :

- Ring-Opening Reactions : Nucleophiles (e.g., amines, thiols) attack the less hindered C2 position due to steric effects from the butyl group at C3. Acidic conditions protonate the epoxide oxygen, stabilizing the transition state .

- Enzyme-Mediated Hydrolysis : Epoxide hydrolases bind the (2S,3S)-isomer via hydrogen bonding to the methanol group, directing nucleophilic water attack .

Experimental Design : Use isotopic labeling (O) and kinetic isotope effects (KIE) to track nucleophilic pathways.

Q. How do thermal and pH conditions affect the stability of (2S,3S)-3-butyloxiran-2-ylmethanol?

- Answer :

- Thermal Stability : Decomposes above 120°C via ring-opening polymerization. Stabilize with inhibitors (e.g., 4-methoxyphenol) during storage .

- pH Sensitivity : Stable in neutral conditions (pH 6–8). Acidic (pH < 4) or basic (pH > 10) conditions hydrolyze the epoxide to diols.

Methodology : Conduct accelerated stability studies using TGA and HPLC to monitor degradation products.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic efficiencies for asymmetric syntheses of (2S,3S)-3-butyloxiran-2-ylmethanol?

- Answer :

- Reproducibility Checks : Verify catalyst preparation (e.g., moisture-free Co-salen synthesis) and substrate purity.

- Contextual Factors : Compare solvent polarity, temperature, and stirring rates across studies. For example, HKR yields drop from 90% to 70% if reactions exceed 25°C .

- Statistical Tools : Apply multivariate analysis (ANOVA) to identify significant variables.

Reference Case : A 2021 study found that trace water in THF reduced ee by 15%; rigorous drying restored efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.